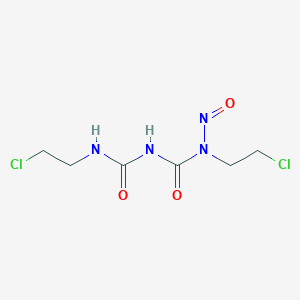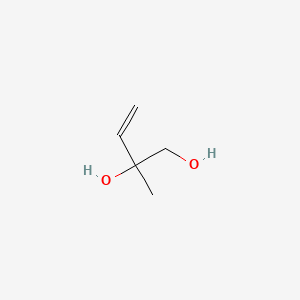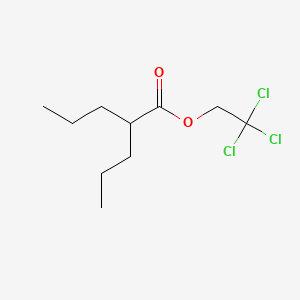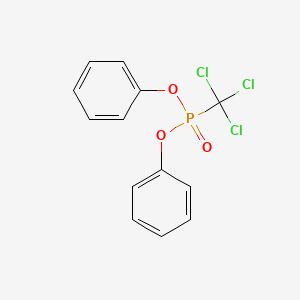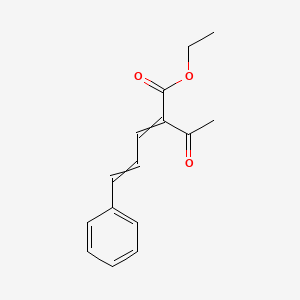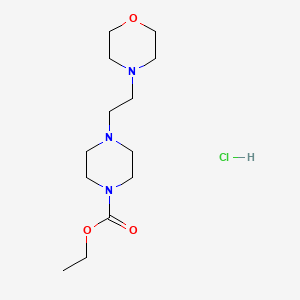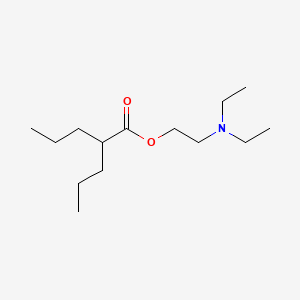![molecular formula C7H13NO2S B14708796 Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate CAS No. 24262-90-6](/img/structure/B14708796.png)
Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group attached to a methylsulfanyl-substituted propylidene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate typically involves the reaction of 2-methyl-2-(methylsulfanyl)propanal with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The industrial process also involves rigorous quality control measures to ensure the consistency and safety of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products have their own unique properties and applications .
Wissenschaftliche Forschungsanwendungen
Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes or receptors, leading to the disruption of normal cellular processes. The exact molecular targets and pathways vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-2-(methylsulfanyl)propanal oxime
- 2-methyl-2-(methylsulfonyl)propanal oxime
- Aldicarb
Uniqueness
Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate stands out due to its unique combination of a carbamate group and a methylsulfanyl-substituted propylidene moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
24262-90-6 |
|---|---|
Molekularformel |
C7H13NO2S |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
methyl N-(2-methyl-2-methylsulfanylpropylidene)carbamate |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,11-4)5-8-6(9)10-3/h5H,1-4H3 |
InChI-Schlüssel |
CLXZOHUGEZREBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=NC(=O)OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



